Methyltetrazine-PEG4-Amine
Description
Evolution and Significance of Bioorthogonal Ligation Reactions in Chemical Biology Research
Bioorthogonal chemistry enables the specific modification of biomolecules in their natural environment. numberanalytics.com This field has its roots in the early 2000s with the advent of the Staudinger ligation, a reaction between azides and phosphines to form stable amide bonds. numberanalytics.comnih.govresearchgate.net Since then, the repertoire of bioorthogonal reactions has expanded to include "click chemistry" reactions like the copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively). numberanalytics.com The driving force behind this evolution has been the continuous need for reactions that are more efficient, selective, and compatible with the complex milieu of living cells. numberanalytics.com These reactions have become invaluable for labeling, tracking, and understanding biomolecules, as well as for constructing sophisticated bioengineering and drug delivery systems. ru.nl A significant advantage of bioorthogonal chemistry is the ability to site-specifically assemble biomolecules in live cells or whole organisms, surmounting previous limitations such as the need for toxic metals and high reagent concentrations. oregonstate.edu
Overview of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition in Biological Systems
The inverse electron-demand Diels-Alder (IEDDA) reaction stands out among bioorthogonal reactions due to its exceptionally fast kinetics, excellent specificity, and biocompatibility. scispace.com First described in 1959, its application in bioconjugation began in 2008, involving the reaction of 1,2,4,5-tetrazines with strained dienophiles like trans-cyclooctenes (TCO), norbornenes, and cyclopropenes. conju-probe.comfrontiersin.orgnih.gov This reaction is characterized by the interaction of an electron-poor diene (the tetrazine) with an electron-rich dienophile. units.it The IEDDA reaction is notable for being catalyst-free and can even be accelerated in aqueous media. frontiersin.orgnih.gov Its kinetics are remarkably fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it the most rapid bioorthogonal ligation currently available. conju-probe.comnih.gov This speed and selectivity allow for the conjugation of even low-abundance biomolecules within complex biological systems, including living organisms. conju-probe.com Consequently, the IEDDA reaction has found widespread use in fluorescent imaging, drug delivery, and radiochemistry. scispace.comconju-probe.com
Structural Elucidation and Heterobifunctional Nature of Methyltetrazine-PEG4-Amine
This compound is a heterobifunctional linker molecule designed for advanced bioconjugation. conju-probe.com Its structure features three key components: a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) linker, and a primary amine group. conju-probe.commedkoo.com The methyltetrazine group is the reactive handle for the IEDDA cycloaddition, readily reacting with strained alkenes like trans-cyclooctene (B1233481) to form a stable dihydropyridazine (B8628806) linkage. conju-probe.com The methyl group on the tetrazine ring enhances its stability. medkoo.comcreative-biolabs.com The PEG4 linker, a hydrophilic spacer, increases the molecule's solubility in aqueous buffers, a crucial property for biological applications. conju-probe.commedkoo.com The terminal primary amine group provides a second site for conjugation, allowing it to be linked to various biomolecules or surfaces. conju-probe.com This dual functionality makes this compound a versatile tool for linking different molecular entities. chemimpex.com
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C17H25N5O4 | medkoo.comxcessbio.com |
| Molecular Weight | 363.41 g/mol | xcessbio.commedchemexpress.com |
| Appearance | Solid Powder | xcessbio.com |
| Purity | >95% | medkoo.comcreative-biolabs.com |
| Solubility | Aqueous buffers, THF, DCM, DMF, DMSO | conju-probe.com |
Contextualization of this compound within Advanced Bioconjugation Reagents
This compound is a prominent example of an advanced bioconjugation reagent, playing a critical role in various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). xcessbio.commedchemexpress.comtargetmol.com In the context of PROTACs, which are molecules designed to degrade specific target proteins, this compound can serve as a PEG-based linker connecting the ligand for the target protein and the ligand for an E3 ubiquitin ligase. xcessbio.commedchemexpress.comtargetmol.com Its utility extends to drug delivery systems, where it can link biomolecules like antibodies to therapeutic agents, enhancing the targeted delivery and efficacy of drugs. chemimpex.com It is also employed in medical imaging, facilitating the rapid labeling of biomolecules for diagnostic purposes. chemimpex.com The combination of the highly reactive methyltetrazine group and the solubility-enhancing PEG linker makes this compound a valuable tool in pharmaceutical research and development, contributing to the creation of novel bioconjugates for therapy and diagnostics. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEAATMYJGXMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthetic Methodologies for Methyltetrazine Peg4 Amine and Its Derivatives
Strategic Integration of the Methyltetrazine Moiety for Bioorthogonal Reactivity
The methyltetrazine group is the cornerstone of this molecule's utility in bioorthogonal chemistry. This area of chemistry focuses on reactions that can occur in living systems without interfering with native biochemical processes. nih.govrsc.orgnih.gov The tetrazine moiety participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" known for its exceptionally fast kinetics and high selectivity. conju-probe.comconju-probe.com
Specifically, methyltetrazine reacts rapidly and selectively with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives. conju-probe.comhelsinki.fi This reaction is highly efficient under mild, physiological conditions and produces a stable dihydropyridazine (B8628806) linkage, with dinitrogen gas as the only byproduct. helsinki.fi The biocompatibility of this reaction is a major advantage, as it does not require toxic catalysts like copper, which can be problematic in biological systems. conju-probe.comconju-probe.com The minimal size of the methyltetrazine tag also helps to avoid significant alterations to the physicochemical and biological functions of the molecule it is attached to. nih.govrsc.orgnih.gov This makes it an ideal handle for applications such as live-cell imaging and activity-based protein profiling. nih.govrsc.orgnih.govresearchgate.net
Functionality and Rationale of the Polyethylene (B3416737) Glycol (PEG4) Spacer in Bioconjugation
The tetraethylene glycol (PEG4) spacer is a critical component that bridges the methyltetrazine and the terminal amine. The inclusion of this monodisperse PEG linker offers several significant benefits in the context of bioconjugation. biochempeg.comthermofisher.com
Hydrophilic Properties and Enhancement of Aqueous Solubility
PEG is well-known for its hydrophilic nature. rsc.orglifetein.com Incorporating a PEG4 spacer into the molecule significantly enhances its water solubility. conju-probe.comconju-probe.combaseclick.eu This is particularly important when working with hydrophobic molecules or in aqueous biological environments. researchgate.netbroadpharm.com Improved solubility helps to prevent the aggregation of conjugates and ensures that the molecule remains in solution, which is crucial for its reactivity and biological availability. lifetein.comconju-probe.com
Steric Hindrance Mitigation and Accessibility in Biological Milieus
The PEG4 spacer acts as a flexible arm that physically separates the reactive methyltetrazine group from the molecule to which it is conjugated. lifetein.comucl.ac.be This separation is vital for mitigating steric hindrance, which can otherwise prevent the reactive ends of the linker from accessing their targets. rsc.orgresearchgate.netacs.org By extending the reactive group away from the surface of a larger biomolecule, the PEG spacer improves the accessibility for conjugation, leading to more efficient reactions. conju-probe.combiocompare.com The length of the PEG linker can be optimized to balance flexibility and reach, ensuring effective binding without unwanted interactions. rsc.org
Reactivity Spectrum of the Terminal Amine Functional Group for Diverse Conjugations
The terminal primary amine (–NH2) group provides a versatile point of attachment for a wide range of molecules. Primary amines are highly nucleophilic and readily react with various electrophilic functional groups under mild conditions, making them a common target for bioconjugation. thermofisher.combiosyn.com
The amine group can be conjugated to molecules containing:
Activated esters: Such as N-hydroxysuccinimide (NHS) esters, which react with amines to form stable amide bonds. mdpi.comrsc.org
Isothiocyanates: Forming thiourea (B124793) linkages. biosyn.com
Aldehydes: Through reductive amination to create a stable secondary amine. biosyn.com
Carboxylic acids: In the presence of a coupling agent like a carbodiimide, forming an amide bond. smolecule.com
This broad reactivity allows for the attachment of Methyltetrazine-PEG4-Amine to a diverse array of biomolecules, including proteins, peptides, and other small molecules, provided they possess a suitable reactive partner for the amine. thermofisher.com The different pKa values of the α-amino group at the N-terminus of a protein and the ε-amino group of lysine (B10760008) residues can be exploited to achieve site-selective modification by controlling the pH of the reaction. rsc.orgnih.gov
General Synthetic Approaches for this compound Precursors
The synthesis of this compound involves a multi-step process. A common strategy begins with the synthesis of the methyltetrazine core. This is often followed by the attachment of a linker that already contains the PEG4 spacer and a protected amine group.
A generalized synthetic route could involve:
Formation of the Tetrazine Ring: This is typically achieved through the reaction of a nitrile with hydrazine, followed by oxidation.
Functionalization of the Tetrazine: A precursor to the phenyl-PEG4-amine moiety is attached to the tetrazine ring.
Introduction of the PEG-Amine Chain: A PEG4 chain with a terminal amine, often protected with a group like Boc (tert-butyloxycarbonyl), is coupled to the tetrazine-phenyl intermediate.
Deprotection: The protecting group on the terminal amine is removed to yield the final this compound product. smolecule.com
The final product is often supplied as a hydrochloride salt to improve its stability and handling. axispharm.com
Design Principles for this compound Analogues for Specific Research Applications
The modular nature of this compound allows for the design of various analogues tailored for specific research needs. By modifying each component, researchers can fine-tune the properties of the linker.
Table 1: Design Principles for this compound Analogues
| Component Modified | Design Principle | Desired Outcome | Example Application |
|---|---|---|---|
| Methyltetrazine Moiety | Altering substituents on the tetrazine ring. | Modulate reaction kinetics and stability. | Developing faster-reacting probes for dynamic processes. |
| PEG Spacer | Varying the length of the PEG chain (e.g., PEG8, PEG12). | Optimize solubility, steric hindrance, and distance between conjugated molecules. rsc.orgacs.org | Improving the efficacy of antibody-drug conjugates by adjusting linker length. researchgate.net |
| Terminal Functional Group | Replacing the amine with other reactive groups (e.g., alkyne, azide, NHS ester, maleimide). | Enable different conjugation chemistries. | Creating linkers for click chemistry reactions or for specific attachment to thiol groups on proteins. lumiprobe.com |
For instance, replacing the terminal amine with an aldehyde group creates Methyltetrazine-PEG4-aldehyde, which can be used for oxime or hydrazone ligation. conju-probe.com Similarly, analogues with different PEG lengths can be synthesized to systematically study the effect of linker length on the biological activity of a conjugate. acs.org The development of such analogues is crucial for expanding the toolkit of chemical biologists and advancing the capabilities of bioconjugation technologies.
Compound Information Table
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| trans-cyclooctene (TCO) |
| N-hydroxysuccinimide (NHS) |
| tert-butyloxycarbonyl (Boc) |
Chemical Reactivity and Mechanistic Principles of Methyltetrazine Peg4 Amine
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Strained Dienophiles
The tetrazine moiety of Methyltetrazine-PEG4-Amine is a key player in one of the fastest and most selective bioorthogonal reactions currently available: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. conju-probe.comconju-probe.combroadpharm.comconju-probe.comlumiprobe.comiris-biotech.deissuu.com This reaction's exceptional speed and specificity, even at the low concentrations typical of biological systems, make it a powerful tool for labeling and crosslinking biomolecules. iris-biotech.deissuu.com
Reaction Mechanism with Trans-Cyclooctenes (TCOs) and Norbornenes
The IEDDA reaction involving a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or a norbornene, is a type of [4+2] cycloaddition. rsc.org In this "inverse" variant of the classic Diels-Alder reaction, the electron-rich dienophile reacts with the electron-poor diene (the tetrazine). The reaction with TCOs is particularly noteworthy for its speed. iris-biotech.deacs.org
The mechanism proceeds through a concerted cycloaddition to form a highly unstable, bicyclic intermediate. nih.gov This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N2) to yield a stable dihydropyridazine (B8628806) product. iris-biotech.deissuu.combroadpharm.com This final product is the covalent linkage formed between the two reacting molecules. While both TCOs and norbornenes can act as dienophiles, TCOs generally exhibit significantly higher reaction rates. acs.org The reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine. broadpharm.com
Kinetic Characteristics and Reaction Rate Constants in Aqueous Environments
The IEDDA ligation between tetrazines and TCOs is renowned for its extraordinary kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. broadpharm.com This makes it one of the most efficient bioorthogonal reactions known. broadpharm.com The rate of reaction is influenced by the substituents on both the tetrazine and the dienophile. For instance, methyl-substituted tetrazines, like the one in this compound, offer a balance of high stability and rapid reaction kinetics, with rates around 1000 M⁻¹s⁻¹. iris-biotech.de
Studies have determined second-order rate constants for various tetrazine derivatives with a water-soluble TCO-PEG4 in buffered aqueous solutions (DPBS) at 37°C. acs.org These experiments utilize techniques like stopped-flow spectrophotometry to capture the rapid reaction progress. acs.orgrsc.org The hydrophilic PEG4 spacer in this compound enhances its solubility in aqueous environments, which is crucial for biological applications. broadpharm.comsigmaaldrich.com
Table 1: Second-Order Rate Constants of IEDDA Reactions with TCO-PEG4 in Aqueous Buffer
| Tetrazine Derivative | Second-Order Rate Constant (k₂) in DPBS at 37°C (M⁻¹s⁻¹) |
| MePh | 990 |
| MeDHP | 1820 |
| Me4Pyr | 2740 |
| MeEVE | 2750 |
| Me2Pyr | 5120 |
| DHP₂ | 6450 |
| 2Pyr₂ | 69,400 |
This table presents the second-order rate constants for the reaction of various methyl-tetrazine (Me-Tz) derivatives with a water-soluble trans-cyclooctene (TCO-PEG4) in Dulbecco's Phosphate-Buffered Saline (DPBS) at 37°C. The data is sourced from a study by T. S. M. van der Stelt et al., published in the Journal of the American Chemical Society in 2022. acs.org
Absence of Catalyst Requirements for IEDDA Ligation
The IEDDA reaction between tetrazines and strained alkenes is a catalyst-free process. conju-probe.comconju-probe.combroadpharm.comconju-probe.comiris-biotech.denih.govrsc.orgresearchgate.net Unlike other "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the IEDDA ligation does not require any accessory reagents like a copper catalyst or reducing agents. conju-probe.comconju-probe.comconju-probe.com This is a significant advantage for biological applications, as it avoids the potential cytotoxicity associated with heavy metal catalysts. iris-biotech.de
Amine-Reactive Conjugation Mechanisms
The terminal primary amine group on the PEG4 linker of this compound provides a second, independent mode of reactivity. This amine group can readily participate in well-established bioconjugation reactions, most notably the formation of stable amide bonds with activated esters.
Amide Bond Formation with Activated Esters (e.g., NHS esters)
N-Hydroxysuccinimide (NHS) esters are common amine-reactive chemical groups. thermofisher.com The NHS ester of a molecule can react efficiently with the primary amine of this compound in neutral to slightly basic buffers (pH 7-9) to form a stable and irreversible amide bond. thermofisher.combroadpharm.combroadpharm.com This reaction is a widely used strategy for covalently linking molecules to proteins, which typically have multiple primary amines available on lysine (B10760008) residues and at the N-terminus of polypeptide chains. broadpharm.com
The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the NHS ester, leading to the displacement of the NHS group and the formation of the amide linkage. It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction. broadpharm.com While NHS esters are a popular choice, other activated esters like pentafluorophenyl (PFP) esters can also be used for this purpose and may offer enhanced stability against hydrolysis in aqueous solutions. precisepeg.com
Coupling with Carboxylic Acids via Activating Agents
The primary amine of this compound can be readily coupled with carboxylic acids to form a stable amide bond. cd-bioparticles.netbroadpharm.comcd-bioparticles.net This reaction, however, does not proceed spontaneously and requires the use of activating agents to convert the carboxylic acid into a more reactive species. The most commonly employed activating agents for this purpose are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. gbiosciences.comnih.govthermofisher.com
The mechanism of EDC/NHS-mediated amide bond formation involves a two-step process: gbiosciences.comnih.gov
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. gbiosciences.comthermofisher.com This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid. gbiosciences.comnih.gov
Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency and stability of the reaction, NHS is introduced. gbiosciences.comthermofisher.com The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester. gbiosciences.comthermofisher.com This semi-stable intermediate can then efficiently react with the primary amine of this compound to form a stable amide bond, releasing NHS and a soluble urea (B33335) byproduct. gbiosciences.comnih.gov
Table 1: Key Reagents in Carboxylic Acid Coupling
| Reagent | Function |
| This compound | Provides the primary amine for amide bond formation. |
| Carboxylic Acid-containing Molecule | The molecule to be conjugated to this compound. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form a reactive intermediate. gbiosciences.comnih.gov |
| NHS (N-hydroxysuccinimide) | Reacts with the EDC-activated intermediate to form a more stable amine-reactive ester. gbiosciences.comthermofisher.com |
Schiff Base Formation and Reductive Amination with Aldehydes
The primary amine of this compound can also react with aldehydes to form a new carbon-nitrogen bond. axispharm.cominterchim.fr This process typically occurs in two stages: Schiff base formation followed by reductive amination.
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This leads to the formation of an unstable intermediate called a carbinolamine, which then dehydrates to form an imine, also known as a Schiff base. masterorganicchemistry.comchemistrysteps.com This reaction is reversible and the resulting imine can be susceptible to hydrolysis. chemistrysteps.com
Table 2: Stages of Reductive Amination
| Stage | Description | Key Intermediates |
| Schiff Base Formation | The primary amine of this compound reacts with an aldehyde to form an imine (Schiff base). masterorganicchemistry.comchemistrysteps.com | Carbinolamine, Imine |
| Reduction | The imine is reduced to a stable secondary amine using a reducing agent. masterorganicchemistry.com | Secondary Amine |
Advanced Methodologies and Applications of Methyltetrazine Peg4 Amine in Chemical Biology Research
Bioconjugation Strategies for Macromolecular Functionalization
The unique properties of Methyltetrazine-PEG4-Amine have been harnessed to develop sophisticated strategies for modifying complex biological macromolecules. This enables researchers to study their function and behavior with high precision.
Site-Specific Protein and Peptide Labeling for Functional Studies
The amine group on this compound allows for its conjugation to proteins and peptides at specific sites, often at lysine (B10760008) residues or the N-terminus. medium.combroadpharm.com Once attached, the methyltetrazine group is available to react with a dienophile, such as a trans-cyclooctene (B1233481) (TCO) derivative, which can be incorporated into another molecule of interest. conju-probe.com This "click chemistry" approach facilitates the creation of specifically labeled proteins and peptides for a variety of functional studies. medium.com For instance, researchers can attach fluorescent probes to observe protein localization and trafficking within cells or tether other functional moieties to investigate protein-protein interactions. medium.combiorxiv.org The high efficiency and specificity of the iEDDA reaction ensure that the biological activity of the protein or peptide is minimally perturbed. nih.gov
A key advantage of this methodology is the ability to perform these labeling reactions in complex biological mixtures, including cell lysates, due to the bioorthogonal nature of the tetrazine-TCO ligation. nih.gov This has significant implications for studying proteins in their native environments. Furthermore, variations of the methyltetrazine linker, such as those incorporating photo-cleavable elements, offer even greater control, allowing for the light-induced release of conjugated molecules for dynamic studies. axispharm.com
Nucleic Acid Functionalization for RNA and DNA Research
The principles of bioconjugation with this compound extend to the functionalization of nucleic acids. By incorporating a reactive partner (like TCO) into DNA or RNA strands during synthesis, researchers can subsequently use this compound to attach a wide range of functional groups. nih.gov This has proven valuable in DNA and RNA research for applications such as the attachment of fluorescent dyes for imaging, or other labels to study nucleic acid structure, function, and interactions with proteins. medium.com
The amine group of this compound can be used to react with activated esters on modified oligonucleotides, creating a stable linkage. broadpharm.com The subsequent iEDDA reaction with a TCO-modified molecule proceeds rapidly and with high specificity, enabling the efficient labeling of nucleic acids. genelink.com This method provides a powerful tool for constructing complex nucleic acid-based probes and materials for advanced biological research.
Antibody and Antibody Fragment Conjugation for Research Probes
The development of precisely functionalized antibodies and their fragments is crucial for creating highly specific research probes. This compound plays a vital role in this area by enabling the site-specific conjugation of various payloads to antibodies. medium.combroadpharm.com The process often involves modifying the antibody with a TCO group, which can then react with a methyltetrazine-functionalized molecule, such as a fluorescent dye or a chelator for a radiometal. acs.orgacs.org
This strategy has been successfully employed to create antibody-drug conjugates for research purposes and to develop probes for immunoassays and cellular imaging. medchemexpress.com The bioorthogonal nature of the tetrazine ligation allows for the conjugation to occur without disrupting the antigen-binding site of the antibody, thus preserving its targeting capability. researchgate.net Research has demonstrated the synthesis of antibody-tetrazine conjugates for pretargeted imaging, where the antibody is administered first, allowed to accumulate at the target site, and then a smaller, radiolabeled tetrazine-containing molecule is introduced to "click" onto the antibody for imaging. researchgate.netnih.gov
Development of Molecular Probes for In Vitro and Ex Vivo Research
The application of this compound extends beyond simple bioconjugation to the creation of sophisticated molecular probes for advanced research applications in controlled laboratory settings.
Fluorescent Probe Design and Application in Cellular Imaging Research
This compound is a key component in the design of fluorescent probes for cellular imaging. conju-probe.comfrontiersin.org Its amine functionality can be used to attach it to fluorophores. nih.gov The resulting tetrazine-fluorophore conjugate can then be used to label biomolecules that have been modified with a TCO group. axispharm.com This "two-step" labeling strategy offers flexibility and modularity in probe design.
For example, a cyanine (B1664457) dye was functionalized with this compound to create a bioorthogonally activatable probe for in vivo tumor imaging research. nih.gov In another application, a fluorogenic probe was developed using a branched PEG structure with two tetrazines, which only becomes fluorescent upon dual-substrate recognition, enabling the detection of protein-protein interactions in fixed and living cells. biorxiv.org Confocal laser scanning microscopy has been used to visualize the fluorescence enhancement in cells following bioorthogonal ligation. nih.gov This approach has been used to profile numerous distinct proteins in single cells of human tissue samples. biorxiv.org
Radioligand Synthesis for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research (Excluding Clinical Aspects)
In the field of molecular imaging research, this compound is crucial for the synthesis of radioligands for PET and SPECT. conju-probe.comgenelink.com The strategy often involves a pretargeting approach, where a TCO-modified targeting vector, such as an antibody, is first administered. helsinki.fikcl.ac.uk After a period to allow for target accumulation and clearance of unbound antibody, a small, rapidly clearing radiolabeled molecule containing a methyltetrazine group is injected. helsinki.fi The fast kinetics of the iEDDA reaction allow for the in vivo "clicking" of the radioligand to the targeting vector at the site of interest. rsc.org
This method has been explored for labeling various molecules with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F). helsinki.firsc.orgnih.govrsc.org For instance, a chelator like NOTA can be coupled to this compound and subsequently labeled with a radiometal. nih.gov This radiolabeled complex can then be used in pretargeting studies. This approach has been shown to provide better target-to-background ratios in PET imaging research compared to directly radiolabeled large molecules. helsinki.firesearchgate.net The development of these radioligands is an active area of research, with studies focusing on optimizing the pharmacokinetics of the radiolabeled tetrazine constructs for improved imaging results in preclinical models. researchgate.net
Development of Multifunctional Probes for Simultaneous Detection and Functional Analysis
The heterobifunctional nature of this compound, which contains both a methyltetrazine and a primary amine group, makes it an ideal component for constructing sophisticated molecular probes. conju-probe.com These probes are designed for the simultaneous detection and functional analysis of biomolecules. The methyltetrazine moiety participates in highly selective and rapid inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes like trans-cyclooctene (TCO). conju-probe.com This bioorthogonal reaction is exceptionally fast and occurs under mild, aqueous conditions, making it suitable for use in complex biological environments, including living cells. conju-probe.com
Researchers have leveraged these properties to create fluorogenic probes for detecting protein-protein interactions. biorxiv.orgbiorxiv.org In one approach, a xanthene dye is linked to a branched structure with two tetrazine-functionalized arms. biorxiv.orgbiorxiv.org The fluorescence of the dye is quenched by the tetrazines. biorxiv.orgbiorxiv.org When both arms of the probe bind to their respective targets on interacting proteins, the quenching is relieved, and a fluorescent signal is produced. biorxiv.orgbiorxiv.org This design allows for the sensitive detection of protein dimerization or co-localization in both fixed and living cells. biorxiv.orgbiorxiv.org
In a similar vein, this compound has been instrumental in developing assays for the ultrasensitive detection of viral antigens, such as the HIV-1 p24 antigen. acs.org In these assays, antibodies are modified with the tetrazine group, which can then react with TCO-functionalized fluorescent silica (B1680970) nanoparticles to create a layered detection system, significantly amplifying the signal. acs.org Another application involves its use in creating assemblies with metal-organic frameworks (MOFs) for the simultaneous detection of mycotoxins in food samples. nih.gov
| Probe Type | Target | Detection Principle | Application |
| Fluorogenic Proximity Probe | Protein-protein interactions | Fluorescence dequenching upon dual target binding | Live and fixed cell imaging biorxiv.orgbiorxiv.org |
| Nanoparticle-based Assay | HIV-1 p24 antigen | Signal amplification via layered nanoparticles | Ultrasensitive virus detection acs.org |
| MOF-based Sensor | Mycotoxins (Fumonisin B1, Zearalenone) | Fluorescence signal amplification | Food safety analysis nih.gov |
Material Functionalization for Biomedical Research Platforms
The ability to modify surfaces and materials with biological molecules is critical for creating advanced biomedical research platforms. This compound provides a versatile tool for this purpose, enabling the covalent attachment of biomolecules to a variety of substrates.
The amine group of this compound can be used to immobilize it onto surfaces that have been pre-activated with NHS esters, while the methyltetrazine group remains available for subsequent bioorthogonal reactions. broadpharm.commdpi.com This strategy has been employed to enhance the sensitivity of ELISA techniques by covalently immobilizing antibodies to microtiter plates. mdpi.com Surfaces are first treated to introduce amine groups, which are then reacted with a methyltetrazine-PEG4-NHS ester. mdpi.com Capture antibodies, modified with a TCO group, can then be specifically and covalently attached to the tetrazine-functionalized surface. mdpi.com This covalent attachment improves the stability and orientation of the antibodies, leading to more sensitive and reproducible assays. mdpi.com Similarly, this chemistry is used to create high-density protein arrays for single-molecule studies. biorxiv.org
The functionalization of nanoparticles and polymers with targeting ligands and imaging agents is a key strategy in nanomedicine and materials science. This compound is used to modify various nanomaterials. For instance, it has been used to functionalize fluorescent silica nanoparticles for ultrasensitive detection assays. acs.org In this work, antibodies were modified with tetrazine groups, which then reacted with TCO-modified nanoparticles. acs.org This layer-by-layer approach amplifies the fluorescent signal, enabling the detection of very low concentrations of the target antigen. acs.org
Hyperbranched polyglycerol (HPG), a long-circulating polymer, has also been modified using a tetrazine-TCO click chemistry strategy for tumor targeting. acs.org The polymer is first functionalized with TCO groups, and then various tetrazine-modified molecules, such as aptamers for targeting, fluorescent dyes for imaging, and chelators for radiolabeling, are "clicked" onto the polymer backbone. acs.org This modular approach allows for the straightforward creation of multifunctional nanoprobes. acs.org
| Material | Functionalization Strategy | Application | Research Finding |
| Silica Nanoparticles | Antibody-tetrazine conjugation to TCO-nanoparticles | Ultrasensitive HIV-1 p24 antigen detection | Layer-by-layer assembly amplifies signal acs.org |
| Hyperbranched Polyglycerol (HPG) | TCO-functionalized HPG reacts with tetrazine-aptamers/dyes | Multimodal tumor targeting and imaging | Modular approach for creating multifunctional nanoprobes acs.org |
Hydrogels are widely used as scaffolds for 3D cell culture and tissue engineering because they mimic the natural extracellular matrix. wfu.edu The properties of these hydrogels can be precisely controlled using bioorthogonal chemistry. This compound has been used to create tunable gelatin-based hydrogels. acs.org Gelatin is modified with either methyltetrazine or norbornene groups. acs.org When mixed, these two modified gelatins crosslink via an IEDDA reaction, forming a hydrogel. acs.org The mechanical properties and adhesion of these hydrogels can be tuned by controlling the degree of modification, making them suitable for various cell culture applications, including compartmentalized co-culture systems. acs.org
In another approach, gelatin methacryloyl (GelMA) is further modified with methyltetrazine (GelMA-mTz) to create hydrogels that can be covalently conjugated with synthetic ligands. escholarship.org For example, GFP modified with TCO can be clicked onto the GelMA-mTz hydrogel. escholarship.org Cells engineered with synthetic Notch (synNotch) receptors that recognize GFP can then be encapsulated within these hydrogels, allowing for the spatial control of cell differentiation. escholarship.org
Functionalization of Nanoparticles and Polymer Materials for Research Applications
Applications in Proteomics and Protein Analysis Methodologies
A significant challenge in proteomics is the efficient and unbiased preparation of protein samples for analysis. To address this, a reversible protein tagging strategy has been developed using a bifunctional tag called ProMTag. acs.orgresearchgate.netnih.gov This tag is synthesized by linking this compound to a carboxyl dimethyl maleic anhydride (B1165640) (CDM) derivative. acs.orgresearchgate.net
The CDM moiety of ProMTag reacts reversibly with primary amines (like the lysine residues) on proteins. acs.org The methyltetrazine end of the tag allows for the irreversible and highly specific capture of the tagged proteins onto TCO-functionalized agarose (B213101) beads. acs.org This enables the entire proteome to be captured, washed to remove contaminants, and then released from the beads in its original, unmodified state by reversing the CDM-amine linkage under acidic conditions. acs.orgresearchgate.net This method provides a universal workflow for preparing high-quality protein samples for both top-down (intact protein) and bottom-up (peptide) proteomics, demonstrating higher protein identification numbers and reproducibility compared to conventional methods. acs.orgresearchgate.netnih.gov
| Tag Name | Components | Mechanism | Application | Outcome |
| ProMTag | Methyltetrazine-PEG4 + Carboxyl dimethyl maleic anhydride (CDM) | Reversible reaction with protein amines (CDM) and irreversible capture on TCO-beads (tetrazine) | Universal proteome capture, cleanup, and release | High-yield, high-coverage protein samples for top-down and bottom-up proteomics acs.orgresearchgate.netnih.gov |
Enrichment and Isolation of Specific Proteins for Downstream Analysis
The unique chemical properties of this compound make it a valuable component in strategies for the enrichment and isolation of specific proteins. Its amine group allows for covalent attachment to proteins, while the methyltetrazine moiety serves as a bioorthogonal handle for capture. A notable application is the synthesis of a reversible protein tag, ProMTag, which is created by covalently linking 2-(2-carboxyethyl)-3-methyl-maleic anhydride with this compound. acs.orgresearchgate.net This tag reacts with primary amines on proteins, such as those on lysine residues and the N-terminus. researchgate.net
Once tagged, the proteins can be selectively isolated from complex biological mixtures. The methyltetrazine group on the ProMTag reacts specifically and irreversibly with trans-cyclooctene (TCO)-functionalized surfaces, such as agarose beads. acs.org This "click chemistry" reaction facilitates the efficient capture of tagged proteins, allowing for the removal of contaminants through washing steps. researchgate.net Subsequently, the linkage between the tag and the protein can be reversed under acidic conditions, releasing the purified, intact proteins for various downstream analyses. researchgate.net This methodology has been demonstrated with the modification and enrichment of proteins like recombinant ubiquitin, showcasing its utility in isolating specific protein targets from a sample. biorxiv.org
Integration into Top-Down and Bottom-Up Proteomics Workflows
This compound is integral to novel sample preparation techniques that are compatible with both top-down and bottom-up proteomics. researchgate.net The ProMTag system, synthesized from this compound, provides a universal workflow for proteome analysis. acs.orgresearchgate.net
For top-down proteomics , which involves the analysis of intact proteins, the ProMTag workflow enables the capture, cleanup, and subsequent release of whole proteins. researchgate.net This process has been shown to yield over 90% recovery for intact proteins and improves the resolution on 2D gels, a key analytical technique in top-down studies. researchgate.net
For bottom-up proteomics , where proteins are digested into peptides before analysis, the workflow can be adapted by incorporating a digestion step. researchgate.net The captured proteins, bound to TCO-beads via the methyltetrazine handle, can be digested into peptides, which are then collected for mass spectrometry analysis. This approach results in high-quality proteome samples, leading to a higher number of protein identifications and greater reproducibility compared to conventional precipitation-based methods. researchgate.net The workflow has demonstrated high yields, with over 85% recovery for proteome digests, establishing it as a fast, unbiased, and highly reproducible sample preparation technique. researchgate.net
| Proteomics Workflow | Application of this compound Based Tag (ProMTag) | Key Findings & Advantages | Reference |
| Top-Down Proteomics | Enables capture, cleanup, and release of intact proteins. | Improves resolution on 2D gels; workflow yields >90% for intact proteins. | researchgate.net |
| Bottom-Up Proteomics | Facilitates capture of proteins followed by on-bead digestion to generate peptides for MS analysis. | Higher number of protein identifications and greater reproducibility; workflow yields >85% for proteome digests. | researchgate.net |
Utilization in Targeted Protein Degradation (PROTAC) Research
This compound serves as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comxcessbio.com PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the body's own ubiquitin-proteasome system. medchemexpress.comxcessbio.com
This compound is classified as a PEG-based PROTAC linker. medchemexpress.comdcchemicals.comtargetmol.com PROTACs are composed of two distinct ligands connected by a chemical linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. xcessbio.com The linker's role is critical, and its composition and length influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The synthesis of PROTACs can incorporate this compound to form the flexible linker structure. medchemexpress.com The amine end of the molecule can be readily functionalized to attach to one of the ligands (e.g., for the target protein), while the methyltetrazine group can be used in a subsequent bioorthogonal reaction to connect to the other ligand (e.g., for the E3 ligase), or the entire bifunctional linker can be incorporated through standard chemical synthesis steps. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the final PROTAC molecule. creative-biolabs.comconju-probe.com
By physically connecting the target protein ligand and the E3 ligase ligand, the linker containing the this compound moiety is essential for the PROTAC's mechanism of action. medchemexpress.comxcessbio.com This linkage facilitates the formation of a ternary complex, bringing the recruited E3 ligase into close proximity with the target protein. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to its selective removal from the cell. medchemexpress.comxcessbio.com Therefore, while not directly involved in the enzymatic reaction, the linker is indispensable for orchestrating the interaction that leads to protein degradation. medchemexpress.comxcessbio.com
| PROTAC Component | Description | Role of this compound | Reference |
| Target-binding Ligand | Binds specifically to the protein of interest intended for degradation. | Serves as a component of the linker that connects this ligand to the E3 ligase ligand. | medchemexpress.comxcessbio.com |
| Linker | Connects the two ligands and positions them correctly to form a stable ternary complex. | Used as a PEG-based building block in the synthesis of the PROTAC linker. | medchemexpress.comdcchemicals.comtargetmol.com |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon or VHL). | Facilitates the recruitment by physically tethering the E3 ligase ligand to the target protein ligand. | medchemexpress.comxcessbio.com |
Design and Synthesis of PROTAC Linkers Incorporating this compound
Emerging Applications in Cellular and Subcellular Studies
The bioorthogonal reactivity of the methyltetrazine group, combined with the hydrophilicity of the PEG spacer and the reactivity of the amine group, makes this compound a versatile tool for various cellular and subcellular investigations. creative-biolabs.comconju-probe.com
This compound is employed in a variety of in vitro and cell-based assays to study and manipulate biological systems. Its amine group can be used to conjugate it to biomolecules of interest, such as proteins or antibodies. biorxiv.orgbroadpharm.com For instance, proteins like lysozyme (B549824), carbonic anhydrase, and alcohol dehydrogenase have been labeled using tags derived from this compound to study their capture and release from solid supports in vitro. researchgate.net
The methyltetrazine moiety enables extremely fast and selective "click" reactions with trans-cyclooctene (TCO) partners. creative-biolabs.comconju-probe.com This reaction is bioorthogonal, meaning it occurs efficiently within complex biological environments without interfering with native cellular processes. conju-probe.com This property is leveraged for applications such as fluorescently labeling cellular structures or specific cell types for imaging studies. acs.orgconju-probe.com The ability to attach fluorescent probes or other reporter molecules to a TCO-modified partner, which then specifically reacts with a methyltetrazine-tagged biomolecule in or on a cell, allows for the precise visualization and tracking of biological interactions. conju-probe.com
Development of Cell-Surface Engineering Methodologies
The engineering of cell surfaces with non-native functionalities is a cornerstone of chemical biology, enabling detailed study of cellular processes and the development of cell-based therapeutics. This compound serves as a critical heterobifunctional linker in these methodologies, leveraging the principles of bioorthogonal chemistry to modify living cells with precision. The primary strategy involves the inverse-electron demand Diels-Alder (iEDDA) reaction, noted as the fastest available bioorthogonal ligation, which occurs between the methyltetrazine moiety and a strained alkene, typically a trans-cyclooctene (TCO) derivative. conju-probe.comconju-probe.com This reaction is highly chemoselective, proceeding efficiently under mild physiological conditions without interfering with native biological functional groups. conju-probe.comconju-probe.com
A key application of this compound is in the two-step labeling of cell surfaces. First, the amine group of the linker is used to conjugate it to the cell surface. More commonly, an activated ester form, such as Methyltetrazine-PEG4-NHS ester or STP ester, is used to react with amine groups on cell surface proteins, effectively installing the methyltetrazine handle onto the cell's glycocalyx. nih.gov In a second step, a molecule of interest (e.g., a protein, antibody, or fluorescent dye) that has been pre-functionalized with a complementary TCO group is introduced. The subsequent iEDDA click reaction rapidly and covalently attaches the molecule to the cell surface. nih.gov The hydrophilic PEG4 spacer enhances the water solubility of the compound and separates the reactive moiety from the conjugated biomolecule. conju-probe.comconju-probe.com
Research has demonstrated a highly efficient method for functionalizing the surface of extracellular vesicles (EVs), which are notoriously difficult to engineer. nih.gov In this approach, methyltetrazine handles were installed onto the EV surface by reacting the vesicles with methyltetrazine-PEG4-STP ester. nih.gov These "MTet-EVs" were then conjugated with TCO-labeled proteins, including antibodies and fluorescent probes. nih.gov This method proved to be significantly more efficient than previously reported EV functionalization techniques. nih.gov The versatility of this iEDDA-mediated approach allows for the attachment of multiple different proteins onto a single EV, creating multifunctional vesicles for targeted therapeutic and diagnostic applications. nih.gov
Another advanced methodology involves enzymatic glycoengineering to modify the cell's glycocalyx. biorxiv.org Researchers have developed one-step enzymatic methods to transfer complex biomolecules, like full-length antibodies, directly to the surfaces of living cells. biorxiv.org In these systems, a glycosyltransferase enzyme is used to transfer a sugar molecule, which has been pre-conjugated with a bioorthogonal handle, onto cell surface glycans. While this specific study used a methyltetrazine-PEG4-azide, the principle directly applies to the use of amine-reactive tetrazines for creating cell-based immunotherapies, where the modified cells can specifically target tumor cells. biorxiv.org
Table 1: Research Findings in Methyltetrazine-Mediated Extracellular Vesicle (EV) Surface Engineering
| Finding/Parameter | Description | Research Context | Citation |
| Functionalization Handle | Methyltetrazine (MTet) | Installed on EV surfaces using an amine-reactive Methyltetrazine-PEG4-STP ester. | nih.gov |
| Complementary Handle | Trans-cyclooctene (TCO) | Labeled onto various proteins, such as biotin (B1667282) and antibodies, for conjugation to MTet-EVs. | nih.gov |
| Reaction Chemistry | Inverse Electron Demand Diels-Alder (iEDDA) | Utilized for its ultrafast kinetics and biocompatibility to conjugate TCO-proteins to MTet-EVs. | nih.gov |
| Conjugation Efficiency | High | Single EV flow cytometry confirmed efficient conjugation of fluorescent TCO probes and TCO-labeled proteins to the EV surface. | nih.gov |
| Versatility | Multi-ligand Display | The method allows for the simultaneous conjugation of different TCO-labeled proteins onto the same EV population. | nih.gov |
Intracellular Delivery of Research Probes
The ability to deliver and activate probes inside living cells is essential for visualizing and studying subcellular components and dynamics. This compound and its derivatives are instrumental in this field due to the small, stable, and bioorthogonal nature of the methyltetrazine group. researchgate.netrsc.org These characteristics allow for the design of probes that can penetrate the cell membrane and report on the intracellular environment without causing significant perturbation. researchgate.netrsc.org
One major application is in activity-based protein profiling (ABPP) within living cells. rsc.org Researchers have designed activity-based probes (ABPs) that contain a methyltetrazine group as a minimal bioorthogonal tag. researchgate.netrsc.org For example, a peptidyl inhibitor targeting cysteine cathepsins was synthesized with a methyltetrazine group replacing a phenylalanine residue. rsc.org This probe was shown to be cell-permeable, allowing it to enter the cell and covalently bind to its active enzyme targets. rsc.org Following this intracellular labeling, a TCO-modified fluorophore, which is often membrane-impermeable, is added to the cell lysate or, in some cases, to the extracellular medium. rsc.orgbiotium.com The fluorophore then reacts specifically with the methyltetrazine-tagged enzyme via the iEDDA ligation, enabling visualization and identification of the active proteases. rsc.org This two-step "click-and-release" strategy allows for the study of enzyme activity directly in its native cellular context. researchgate.netrsc.org
The delivery of probes can also be designed for "turn-on" fluorescence imaging, which minimizes background signal and eliminates the need for wash steps. nih.gov In this strategy, a fluorescent dye is conjugated to a tetrazine molecule, which quenches its fluorescence. nih.gov When this probe is delivered into a cell and reacts with its intracellular TCO-labeled target, the resulting ligation disrupts the quenching mechanism, leading to a significant increase in fluorescence. nih.gov This method provides high-contrast imaging of specific molecular targets in living cells.
Furthermore, tetrazine-based systems are employed for the controlled release, or "uncaging," of bioactive molecules and probes inside cells. mdpi.com A molecule of interest can be attached to a TCO-carbamate linked to a self-immolative linker. This entire construct remains stable and inactive. mdpi.com Upon introduction of a cell-permeable tetrazine-containing molecule, the rapid iEDDA reaction triggers the cleavage of the TCO-carbamate, initiating the self-immolation cascade that releases the active molecule or probe at a specific time and location within the cell. mdpi.com
Table 2: Applications of Methyltetrazine in Intracellular Probe Delivery
| Application Area | Probe Design Principle | Mechanism of Action | Citation |
| Activity-Based Protein Profiling (ABPP) | A cell-permeable inhibitor is tagged with a methyltetrazine group. | The probe enters the cell, binds to its active enzyme target, and is later visualized by reacting with a TCO-fluorophore. | researchgate.netrsc.orgrsc.org |
| Live-Cell Imaging | A membrane-permeant fluorescent dye is conjugated to a methyltetrazine group. | The probe reacts with an intracellular TCO-labeled molecule via copper-free click chemistry for targeted labeling. | biotium.com |
| Fluorogenic "Turn-On" Probes | A tetrazine-conjugated fluorophore is designed to be quenched. | Intracellular iEDDA reaction with a TCO-target unquenches the fluorophore, generating a fluorescent signal. | nih.gov |
| Prodrug/Probe Activation | A bioactive molecule is "caged" with a TCO-carbamate self-immolative linker. | A delivered tetrazine molecule reacts with the TCO group, initiating a cleavage reaction that releases the active molecule. | mdpi.com |
Methodological Optimizations and Considerations for Research Utility
Impact of PEG Spacer Length and Amine Reactivity on Conjugation Efficiency
The polyethylene (B3416737) glycol (PEG) spacer in Methyltetrazine-PEG4-Amine plays a pivotal role in its utility. The length of this hydrophilic spacer directly influences several key properties of the molecule and its conjugates.
Key Impacts of PEG Spacer Length:
Solubility: A primary function of the PEG spacer is to enhance aqueous solubility. conju-probe.comquora.commedium.com Longer PEG chains, such as in PEG6 or PEG8 derivatives, generally confer greater hydrophilicity, which is advantageous for reactions in aqueous biological environments. adcreviews.com This improved solubility helps to prevent the aggregation of labeled proteins or other biomolecules. medium.combroadpharm.com
Steric Hindrance: The PEG4 spacer provides a flexible and extended connection that helps to mitigate steric hindrance during conjugation reactions. quora.commedium.com This is particularly important when labeling large or complex biomolecules where the reactive amine group may be less accessible. Longer PEG chains can further reduce steric interference, potentially leading to higher conjugation yields.
Reaction Kinetics: While the primary determinant of reaction speed is the tetrazine-dienophile pairing, the PEG spacer can have an indirect effect. By improving solubility and reducing steric barriers, the spacer can facilitate more efficient interactions between the reactive moieties.
The reactivity of the terminal amine group is fundamental to the initial conjugation step, typically forming a stable amide bond with a carboxylic acid or an activated ester on the target molecule. This reaction is a cornerstone of bioconjugation, allowing for the attachment of the methyltetrazine handle to proteins, peptides, or other amine-reactive substrates. broadpharm.com The efficiency of this initial conjugation is a prerequisite for the subsequent bioorthogonal reaction.
Optimization of Reaction Conditions for Diverse Research Contexts
The success of conjugations involving this compound is highly dependent on the careful optimization of reaction conditions. These parameters must be tailored to the specific characteristics of the molecules involved and the desired experimental outcome.
Solvent Selection and Aqueous Compatibility
The choice of solvent is critical for ensuring that all reactants remain in solution and accessible for reaction. This compound exhibits good solubility in various organic solvents such as DMSO, DMF, and THF. For many bioconjugation applications, the reaction is performed in aqueous buffers. The hydrophilic PEG4 spacer significantly enhances the aqueous compatibility of the reagent. conju-probe.comquora.com However, for particularly hydrophobic target molecules, it may be necessary to first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture. It is important to avoid buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with activated esters. Phosphate or borate (B1201080) buffers are often preferred alternatives.
Temperature and pH Effects on Reaction Kinetics and Stability
Temperature and pH are critical variables that influence both the rate of the conjugation reaction and the stability of the reactants and products.
Temperature: Amine acylation reactions can often be performed at room temperature. helsinki.fi For sensitive proteins, conducting the reaction at 4°C can help to preserve their structure and function, although this will slow the reaction rate. The subsequent inverse-electron-demand Diels-Alder (iEDDA) reaction is also temperature-dependent, proceeding efficiently at 37°C but can be slowed at 4°C for controlled studies.
pH: The reaction of the amine group with activated esters, such as NHS esters, is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 9.0. quora.commedium.com However, the stability of both the NHS ester and some target proteins can be compromised at higher pH values. A common compromise is to perform the reaction at a pH of 7.2-8.5. Studies have shown that while some reactions may have higher efficiency at pH 8.5, a pH of 7.5 might be preferable to maintain protein integrity. The stability of the tetrazine ring itself can also be affected by pH, although methyltetrazine derivatives are generally more stable than their non-methylated counterparts in biological media. oup.com Some specialized tetrazines have been developed to exhibit consistent elimination kinetics across a broad pH range of 3.5 to 7.5. researchgate.net
Table 1: pH and Temperature Considerations for this compound Conjugations
| Parameter | Recommended Range/Condition | Rationale | Citations |
|---|---|---|---|
| pH for Amine Conjugation | 7.0 - 9.0 | Optimal for the reaction of amines with NHS esters. | , quora.com, medium.com |
| 7.2 - 8.5 | A common compromise to balance reaction efficiency and protein stability. | ||
| Temperature for Amine Conjugation | Room Temperature | Generally sufficient for efficient reaction. | helsinki.fi |
| 4°C | Recommended for sensitive proteins to maintain their integrity. | ||
| Temperature for iEDDA Reaction | 37°C | Efficient reaction for many applications. | |
| 4°C | Allows for slower, more controlled kinetic studies. |
Stoichiometric Ratios for Controlled Derivatization
The molar ratio of the labeling reagent to the target molecule is a critical parameter for controlling the degree of labeling. An excess of the this compound reagent is typically used to drive the reaction to completion, but excessive amounts can lead to non-specific modifications or make purification more challenging. For protein labeling, a starting molar ratio of 5:1 (reagent to protein) is often recommended. This ratio may need to be adjusted based on the number and accessibility of reactive sites on the protein. For instance, a lower ratio (e.g., 2:1) might be sufficient for highly accessible surface residues. Careful control of stoichiometry is essential for producing homogeneously labeled conjugates, which is particularly important in applications like antibody-drug conjugates. nsf.gov
Strategies to Mitigate Steric Hindrance in Complex Bioconjugations
Steric hindrance can be a significant challenge in bioconjugation, especially when working with large, globular proteins or when the target functional group is located in a sterically crowded environment. Several strategies can be employed to overcome this issue:
PEG Spacer: As previously discussed, the PEG4 spacer arm of this compound helps to create distance between the methyltetrazine moiety and the biomolecule, reducing steric clash during the subsequent iEDDA reaction. medium.com The flexibility of the PEG chain allows the reactive group to orient itself for optimal interaction. medium.com In cases of severe steric hindrance, utilizing a derivative with a longer PEG spacer (e.g., PEG8) may be beneficial.
Reaction Partner Design: The choice of the dienophile for the iEDDA reaction can also influence steric effects. While trans-cyclooctene (B1233481) (TCO) is a common reaction partner due to its high reactivity, other strained alkenes and alkynes can be used. conju-probe.comlumiprobe.com In some cases, designing the dienophile to be less sterically demanding can improve reaction efficiency. researchgate.net
Reaction Conditions: Optimizing reaction parameters such as temperature and reaction time can also help to overcome steric barriers by providing more energy and opportunity for the reactive partners to find a favorable orientation for reaction.
Genetic Code Expansion: For protein labeling, an advanced strategy involves the genetic encoding of non-canonical amino acids containing a tetrazine moiety directly into the protein sequence. nsf.govub.edu This allows for precise, site-specific incorporation of the reactive handle, potentially in a more accessible location, thereby bypassing steric issues associated with labeling natural amino acid residues. nsf.gov
Purification Techniques for this compound Conjugates in Research
After the conjugation reaction, it is essential to purify the desired conjugate from unreacted starting materials and any side products. The choice of purification method depends on the properties of the conjugate and the contaminants.
Common Purification Techniques:
Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size. It is particularly effective for purifying protein conjugates from smaller molecules like excess this compound reagent.
High-Performance Liquid Chromatography (HPLC): HPLC, especially reversed-phase HPLC (RP-HPLC), is a high-resolution technique that can be used to purify and analyze the final conjugate. It separates molecules based on their hydrophobicity.
Affinity Chromatography: If the target biomolecule has a specific binding partner (e.g., an antibody with its antigen or a protein with a specific tag), affinity chromatography can be a highly effective purification method.
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from solutions of large biomolecular conjugates by exchanging the buffer.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): While primarily an analytical technique, SDS-PAGE can be used to confirm the success of a conjugation reaction by observing a shift in the molecular weight of the labeled protein. It can also be used for small-scale preparative purifications.
Table of Compounds
| Compound Name |
|---|
| 3,5 di-, and 3,4,5 tri-fluoro phenyl derivatives of Tet4 |
| 3-aryl-6-methyltetrazines |
| 6-(2-pyridyl)-dihydrotetrazine-3-carboxamide |
| BDP FL tetrazine |
| Cyanine3 tetrazine |
| DBCO-PEG4-NHS Ester |
| DHP2 |
| Me2Pyr |
| Me4Pyr |
| Methyltetrazine-amine HCl salt |
| Methyltetrazine-amino-PEG3-azide |
| Methyltetrazine-amino-PEG8-amine |
| Methyltetrazine-PEG3-amine |
| This compound |
| Methyltetrazine-PEG4-Maleimide |
| Methyltetrazine-PEG4-NHS ester |
| Methyltetrazine-PEG4-oxyamine |
| Methyltetrazine-PEG4-SS-PEG4-methyltetrazine |
| Methyltetrazine-PEG5-NHS ester |
| Methyltetrazine-PEG6-amine HCl salt |
| Methyltetrazine-propylamine HCl salt |
| Methyltetrazine-SS-NHS |
| N-succinimidyl 4-guanidinomethyl-3-[125I]iodobenzoate |
| sfGFP-frTet |
| sfGFP-Tet_v2.0 |
| Tetrazine-PEG4-amine |
| Tetrazine-PEG5-NHS ester |
| Tetrazine-PEG6-amine HCl salt |
| TCO–PEG |
| Tetrazine Amine |
| Tetrazine-TCO |
| [18F]AlF-NOTA-PEG4-methyltetrazine |
| [18F]AlF-NOTA-Tz-TCO-GK-2Rs15d |
Analytical Characterization of Conjugation Products for Research Validation
The validation of conjugation products involving this compound is a critical step to ensure the success and reproducibility of bioconjugation for research applications. A suite of analytical techniques is employed to confirm the covalent linkage of the tetrazine moiety to the target biomolecule and to characterize the resulting conjugate. These methods provide qualitative and quantitative data on conjugation efficiency, site-specificity, and the integrity of the final product. The primary techniques for this validation are mass spectrometry, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and high-performance liquid chromatography (HPLC).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the unambiguous confirmation of bioconjugation. It provides precise molecular weight information, allowing researchers to verify the addition of the Methyltetrazine-PEG4 moiety to the target molecule.
Detailed Research Findings: In several studies, mass spectrometry has been instrumental in validating the formation of conjugates. For instance, in the synthesis of a PROTAC (Proteolysis Targeting Chimera), mass spectrometry was used to confirm the structure of the final product synthesized from starting materials including this compound hydrochloride. researchgate.net The analysis showed a major peak at an m/z of 552.2, which corresponded to the PROTAC with a sodium adduct, and a minor peak at 553.3 m/z, representing the protonated product with a sodium adduct. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently used for the analysis of protein conjugates. rsc.org In one study, LC-MS was performed using a Waters Acquity UPLC connected to a Xevo G2 QTof mass spectrometer. rsc.org The analysis successfully characterized protein-DNA conjugates, demonstrating the utility of this technique for complex biomolecules. rsc.org Similarly, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry has been used to analyze single-domain antibody (sdAb) conjugates. nih.govvub.ac.be This analysis revealed the distribution of species, indicating that approximately 85% of the sdAb was modified, with the majority having one prosthetic group attached. nih.govvub.ac.be In another case, analysis of a different sdAb conjugate showed about 65% of the molecules were modified with a single prosthetic group. nih.govvub.ac.be
Table 1: Mass Spectrometry Analysis of this compound Conjugation Products
| Conjugate Analyzed | Mass Spectrometry Technique | Key Finding | Reference |
|---|---|---|---|
| ProMTag synthesized with Methyltetrazine-PEG4-HCl | MS | Confirmed product with a major peak at 552.2 m/z (ProMTag + Na⁺) and a minor peak at 553.3 m/z (protonated ProMTag + Na⁺). | researchgate.net |
| ONT-dis-ssDNA | LC-MS (Waters Acquity UPLC with Xevo G2 QTof) | Characterized the protein-DNA conjugate under a specific gradient elution. | rsc.org |
| 2Rs15d sdAb with TCO-GK-PEG4-NHS | MALDI-TOF MS | 85% of the sdAb was modified, with ~85% having one and ~15% having two prosthetic groups. | nih.govvub.ac.be |
| 2Rs15d sdAb with TCO-PEG4-NHS | MALDI-TOF MS | ~65% of the sdAb molecules were modified with one prosthetic group. | nih.govvub.ac.be |
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to visualize the increase in molecular weight of a protein after conjugation with this compound and its reaction partners. The migration of the conjugated protein is retarded compared to the unconjugated protein, resulting in a noticeable band shift on the gel.
Detailed Research Findings: The successful conjugation of proteins is often demonstrated by a clear mass shift on an SDS-PAGE gel. For example, after tagging lysozyme (B549824) with a ProMTag synthesized using this compound, a slight upward shift in the protein's band was observed, confirming the mass change due to conjugation. researchgate.net This shift disappeared when the tag was reversed, further validating the specific nature of the conjugation. researchgate.net
In the context of creating protein-DNA conjugates, SDS-PAGE analysis was performed on 4–20% gels to visualize the products. rsc.org Densitometry plots obtained from the gel images allowed for the calculation of the average single-stranded DNA (ssDNA) to protein ratio. rsc.org For instance, ratios of 3.2:1 and 3.5:1 were determined for specific antibody fragment-ssDNA conjugates. rsc.org Similarly, the conjugation of human Fas ligand extracellular domain (hFasLECD) with a PEG moiety via a trans-cyclooctene-methyltetrazine reaction was analyzed by SDS-PAGE, showing a clear band for the conjugated product. researchgate.net
Table 2: SDS-PAGE Analysis of Protein Conjugation
| Protein Conjugate | Gel Conditions | Observation | Quantitative Analysis | Reference |
|---|---|---|---|---|
| ProMTagged Lysozyme | SDS-PAGE | A slight mass shift was observed for the tagged lysozyme compared to the untagged protein. | Not specified | researchgate.net |
| ONT-lys-ssDNA29 | 4–20% SDS-PAGE | A band corresponding to the protein-DNA conjugate was observed. | Average ssDNA:protein ratio of 3.2:1 via densitometry. | rsc.org |
| ONT-F(ab)–lys–ssDNA29 | 4–20% SDS-PAGE | A band corresponding to the protein-DNA conjugate was observed. | Average ssDNA:protein ratio of 3.5:1 via densitometry. | rsc.org |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial analytical method for both the purification and characterization of conjugation products. It separates molecules based on their physicochemical properties, such as size, charge, and hydrophobicity.
Detailed Research Findings: Size-exclusion HPLC (SE-HPLC) is particularly useful for verifying radiochemical purity and separating monomeric protein conjugates from aggregates or unreacted labeling agents. For example, the radiochemical purity of an 18F-labeled single-domain antibody (sdAb) was confirmed to be greater than 99% by SE-HPLC, which showed a single peak corresponding to the size of the sdAb. nih.gov In another study, a tetrazine-NOTA conjugate, synthesized from this compound, was purified using semi-preparative HPLC, yielding the final product with a retention time of 20.8 minutes under the specified conditions. nih.gov
Reversed-phase HPLC (RP-HPLC) is also employed. For the purification of a synthesized PROTAC, MPLC on an RP-18 column was used, with fractions analyzed by UPLC to confirm the purity of the final product. acs.org
Table 3: HPLC Analysis of this compound Conjugation Products
| Analyte | HPLC Method | Column and Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Tetrazine-NOTA conjugate | Semi-preparative HPLC | Not specified | The product had a retention time (tR) of 20.8 min. | nih.gov |
| [18F]AlF-NOTA-Tz-TCO-GK-2Rs15d | Size-Exclusion HPLC (SE-HPLC) | Not specified | Verified radiochemical purity of >99% with a single peak. | nih.gov |
| Tz-5F7GGC | Size-Exclusion HPLC (SE-HPLC) | Agilent PL Multisolvent 20 (7.8 mm I.D. × 150 mm), isocratic elution with water at 0.9 ml/min. | The product had a retention time (tR) of 3.3 min. | snmjournals.org |
Future Directions and Emerging Research Avenues
Development of Novel Methyltetrazine-PEG4-Amine Conjugation Partners
The efficacy of this compound is intrinsically linked to its reaction partner, a dienophile, in the inverse-electron-demand Diels-Alder (IEDDA) reaction. While trans-cyclooctene (B1233481) (TCO) is a common and highly reactive partner, research is continuously pushing the boundaries to develop novel dienophiles with improved characteristics. nih.govconju-probe.com The primary goals are to enhance reaction kinetics, stability in physiological conditions, and to introduce new functionalities.
Key research efforts include:
Highly Strained Alkenes and Alkynes: Exploration into dienophiles with greater ring strain than TCO aims to accelerate reaction rates even further. This is crucial for applications requiring rapid labeling at very low concentrations. researchgate.net
Photo-activatable Dienophiles: The development of dienophiles that are activated by light offers precise spatiotemporal control over the conjugation reaction. This would allow researchers to initiate the "click" reaction at a specific time and location within a living system. eurjchem.com
Functionally Diverse Dienophiles: Scientists are designing dienophiles that carry additional functionalities, such as fluorophores, affinity tags, or therapeutic payloads. This streamlines experimental workflows by combining the bioorthogonal reaction with the introduction of a desired function in a single step.
A comparative look at existing and emerging dienophiles highlights the trajectory of this research area.
| Dienophile Class | Key Features | Representative Examples | Research Focus |
| Cyclooctenes | Fast kinetics, widely used. conju-probe.com | trans-cyclooctene (TCO), Oxo-TCO | Improving stability and reaction rates. nih.govresearchgate.net |
| Cyclopropenes | Small, stable, and efficient dienophiles. nih.govacs.org | Methylcyclopropene | Enhancing reactivity in biological milieu. nih.gov |
| Norbornenes | Readily available, moderate reactivity. conju-probe.com | Various substituted norbornenes | Increasing reaction speed for in vivo applications. |
| Novel Scaffolds | Next-generation dienophiles with unique properties. | Bicyclic alkenes, conformationally strained alkynes | Achieving faster kinetics and greater stability, evading the reactivity/stability trade-off. researchgate.net |
Integration into Multiplexed Bioorthogonal Systems
A significant frontier in chemical biology is the ability to track multiple biological processes simultaneously within the same system. This requires the use of several bioorthogonal reactions that proceed independently without interfering with one another. The tetrazine ligation is a prime candidate for inclusion in such "multiplexed" systems due to its high speed and specificity. nih.gov
Future research is focused on:
Orthogonal Tetrazine/Dienophile Pairs: Developing sets of tetrazine derivatives and their corresponding dienophiles that react selectively with their partner but not with other pairs in the system. This could be achieved by tuning the electronics and sterics of both the tetrazine and the dienophile.
Multi-functional Probes: Designing probes where a single molecule contains multiple, distinct bioorthogonal handles. For instance, a branched linker could present two tetrazine moieties, enabling proximity-driven reactions or the assembly of complex architectures. biorxiv.org
Sequential Labeling Strategies: Implementing protocols that allow for the sequential and controlled labeling of different targets. This involves reactions with different kinetics or the use of protecting groups that can be selectively removed to unmask a reactive partner. vulcanchem.com Research has demonstrated dual-labeling strategies using sequential IEDDA and other chemistries. vulcanchem.com
Advances in In Vitro Assay Development and High-Throughput Screening Utilizing this compound
The amine group on this compound allows for its easy conjugation to proteins (e.g., antibodies, antigens) and surfaces, making it a valuable tool for developing novel in vitro diagnostic assays and high-throughput screening (HTS) platforms. mdpi.combiorxiv.org
Emerging applications in this area include:
Enhanced Immunoassays: The covalent and site-specific immobilization of antibodies or antigens functionalized with methyltetrazine onto TCO-coated microplates can improve the sensitivity and robustness of ELISA-type assays. mdpi.com This method provides better control over antibody orientation compared to passive adsorption.
High-Throughput Screening of Protein-Protein Interactions (PPIs): A platform technology termed "PPI catalytic enzyme-linked click chemistry assay" (PPI cat-ELCCA) has been developed. nih.gov In this system, one protein partner is immobilized, while the other is labeled with a methyltetrazine group. Detection via a tetrazine-HRP click reaction offers high sensitivity and is compatible with HTS formats for discovering modulators of PPIs. nih.gov
Ultrasensitive Detection Platforms: By combining this compound with nanoparticle-based signal amplification, researchers are creating ultrasensitive detection assays. acs.org For example, a layer-by-layer approach using tetrazine- and TCO-functionalized fluorescent silica (B1680970) nanoparticles has been used to dramatically enhance the signal in an assay for the HIV-1 p24 antigen. acs.orgrsc.org
A comparison of traditional and tetrazine-based assay formats illustrates the advantages of this bioorthogonal approach.
| Assay Format | Traditional Method | Methyltetrazine-Based Method | Key Advantages of Methyltetrazine Method |
| ELISA | Passive adsorption of capture antibody. | Covalent immobilization of TCO-antibody to tetrazine-coated plate. mdpi.com | Higher sensitivity, controlled antibody orientation, increased stability. mdpi.com |
| PPI Screening | Often relies on FRET or AlphaScreen with protein fragments. nih.gov | PPI cat-ELCCA using full-length, methyltetrazine-labeled proteins. nih.gov | Applicable to full-length proteins, high sensitivity, HTS compatibility. nih.gov |
| Antigen Detection | Enzyme-linked secondary antibody for signal amplification. | Layer-by-layer amplification with tetrazine/TCO-nanoparticles. acs.org | Massive signal amplification, ultra-low detection limits. rsc.orgnih.gov |
Exploration of Self-Assembling Systems and Supramolecular Structures in Research
Self-assembly is a powerful bottom-up approach for creating complex, functional nanostructures. The highly specific and efficient nature of the tetrazine-TCO reaction makes it an ideal tool for directing the assembly of molecular components into larger, ordered systems.
Current research is exploring:
DNA Origami: DNA nanotechnology provides a scaffold for positioning molecules with nanoscale precision. By attaching TCO groups to a DNA origami structure and mixing it with proteins functionalized with this compound, researchers can create self-assembling, high-density protein arrays for single-molecule studies. biorxiv.orgbiorxiv.org
Peptide-Based Nanomaterials: Peptides can be designed to self-assemble into various nanostructures like fibers and spheres. acs.org The tetrazine ligation can be used to functionalize these structures, for example, by attaching imaging agents or targeting ligands to their surface, creating biodegradable probes for in vivo imaging. acs.org
Liposome (B1194612) Functionalization: The surfaces of liposomes, which are used as drug delivery vehicles, can be functionalized with TCO groups. These can then be targeted in a pretargeting approach by administering a smaller, tetrazine-labeled molecule (e.g., an imaging agent or a therapeutic). kcl.ac.uk This strategy allows the liposome to accumulate at a target site before the active payload is delivered via the rapid click reaction.
Computational Chemistry and Modeling Approaches for Predicting Reactivity and Applications
Computational chemistry is becoming an indispensable tool for accelerating the development of new bioorthogonal reagents. By modeling the electronic structures and reaction pathways of tetrazines and their dienophiles, researchers can predict their reactivity and stability before undertaking complex synthesis.
Key areas of computational investigation include:
Predicting Reaction Kinetics: Density functional theory (DFT) and other computational methods are used to calculate the activation energies of the IEDDA reaction for different tetrazine-dienophile pairs. This allows for the in silico screening of novel reagents to identify those with the most promising kinetics.
Understanding Reactivity and Stability: Computational studies have revealed that the exceptional reactivity of some tetrazines is not just due to the electron-withdrawing effects of their substituents, but also to the distortion of the tetrazine ring itself. researchgate.netacs.org This insight helps in designing new tetrazines that are highly reactive yet maintain high stability in physiological conditions, overcoming the traditional trade-off between these two properties. researchgate.net
Guiding Reagent Design: Based on these computational models, new tetrazine structures with optimized properties can be proposed. For example, modeling has guided the design of highly reactive tetrazines with superior stability for time-critical biological processes. researchgate.net
| Computational Parameter | Significance for Methyltetrazine Chemistry | Research Finding |
| LUMO Energy | Lower LUMO (Lowest Unoccupied Molecular Orbital) energy of the tetrazine generally correlates with faster IEDDA reaction rates. | Electron-withdrawing substituents lower the LUMO energy, but this is not the only factor influencing reactivity. acs.org |
| Distortion Energy | The energy required to distort the tetrazine into the transition state geometry. | Intramolecular repulsion can pre-distort the tetrazine ring, lowering the activation barrier and accelerating the reaction without compromising stability. researchgate.net |
| Stability vs. Nucleophilic Attack | The susceptibility of the tetrazine ring to degradation by biological nucleophiles. | Stability strongly correlates with the electron-withdrawing effect of the substituent; less electron-withdrawing groups lead to greater stability. researchgate.netacs.org |
Q & A
Basic: How is Methyltetrazine-PEG4-Amine synthesized, and what purification methods ensure high yield and purity?
Methodological Answer:
Synthesis involves two key steps: (1) preparation of the methyltetrazine moiety and (2) coupling to PEG4-amine via amide bond formation. Reaction conditions (e.g., pH, temperature) are tightly controlled to avoid side reactions. Purification typically employs reverse-phase HPLC or size-exclusion chromatography to isolate the target compound and remove unreacted precursors. Quality control includes NMR and mass spectrometry to confirm structural integrity and >95% purity .
Basic: What is the role of the PEG4 spacer in improving aqueous solubility and biocompatibility?
Methodological Answer:
The PEG4 chain introduces hydrophilic ethylene oxide units, reducing aggregation in aqueous environments. This enhances solubility (critical for in vivo applications) and minimizes nonspecific interactions with biomolecules. For example, PEGylation reduces immunogenicity, making the compound suitable for bioimaging and drug delivery .
Advanced: How can reaction kinetics of this compound in iEDDA reactions be optimized under physiological conditions?
Methodological Answer:
iEDDA reaction rates with trans-cyclooctene (TCO) depend on pH, temperature, and TCO density. To optimize:
- Adjust pH to 6.5–7.5 for maximal kinetic efficiency.
- Use pseudo-first-order kinetics models to determine rate constants (k).
- Increase TCO ligand density on target molecules to improve reaction completion within minutes .
Advanced: What experimental strategies mitigate steric hindrance during bioconjugation?
Methodological Answer:
Steric effects arise from bulky PEG4 or target molecules. Mitigation strategies include:
- Introducing flexible linkers (e.g., alkyl chains) between the tetrazine and PEG4.
- Optimizing molar ratios (e.g., 1.5:1 tetrazine-to-target ratio) to ensure excess reactive groups.
- Validating conjugation efficiency via MALDI-TOF or fluorescence quenching assays .
Basic: What storage conditions preserve the stability of this compound?
Methodological Answer:
Store lyophilized powder at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. For solutions, aliquot into single-use vials to avoid freeze-thaw cycles. Stability tests via HPLC over 6–12 months confirm <5% degradation under recommended conditions .
Advanced: How can researchers troubleshoot low conjugation efficiency in live-cell labeling?
Methodological Answer:
Common issues and solutions:
- Poor solubility: Pre-dissolve in DMSO (≤10% v/v) and dilute in PBS.
- TCO instability: Use freshly prepared TCO-modified biomolecules.
- Quenching by cellular components: Include scavengers (e.g., sodium ascorbate) to reduce background reactivity. Validate via flow cytometry or confocal microscopy .
Basic: What analytical techniques quantify this compound in complex mixtures?
Methodological Answer:
- UV-Vis spectroscopy: Monitor tetrazine absorption at 520–540 nm (ε ≈ 10,000 M⁻¹cm⁻¹).
- HPLC-MS: Quantify unreacted tetrazine post-conjugation.
- Fluorescence assays: Utilize tetrazine’s intrinsic fluorescence or quenching upon TCO binding .
Advanced: How does this compound compare to hydrogen-substituted tetrazines in bioorthogonal applications?
Methodological Answer:
The methyl group enhances stability against hydrolysis and oxidation, extending shelf life. However, hydrogen-substituted variants (e.g., H-Tetrazine-PEG4-Amine) exhibit faster iEDDA kinetics (k ~10⁴ M⁻¹s⁻¹ vs. 10³ M⁻¹s⁻¹ for methyl derivatives). Choice depends on balancing stability and reaction speed .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust.
- Dispose of waste via approved chemical protocols. Refer to SDS for acute toxicity data (limited in evidence; assume irritant properties) .
Advanced: Can this compound be integrated with other bioorthogonal chemistries (e.g., SPAAC) for multiplexed labeling?
Methodological Answer:
Yes. Sequential labeling is feasible by:
Performing iEDDA with TCO first (fast kinetics).
Conducting SPAAC (strain-promoted azide-alkyne cycloaddition) post-iEDDA.
Validate specificity using control reactions and orthogonal detection probes (e.g., fluorophores with non-overlapping emission spectra) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
